molecular formula C20H26BrN5O4 B8376090 4-[6-(6-Bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester

4-[6-(6-Bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester

Cat. No.: B8376090
M. Wt: 480.4 g/mol
InChI Key: HQQPWOYIVKQOOI-UHFFFAOYSA-N
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Description

4-[6-(6-Bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester is a useful research compound. Its molecular formula is C20H26BrN5O4 and its molecular weight is 480.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H26BrN5O4

Molecular Weight

480.4 g/mol

IUPAC Name

propan-2-yl 4-[6-[(6-bromo-2-methylpyridin-3-yl)amino]-5-methoxypyrimidin-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C20H26BrN5O4/c1-12(2)29-20(27)26-9-7-14(8-10-26)30-19-17(28-4)18(22-11-23-19)25-15-5-6-16(21)24-13(15)3/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,23,25)

InChI Key

HQQPWOYIVKQOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(6-chloro-5-methoxy-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester (3.3 g, 10.0 mmol), 6-bromo-2-methyl-pyridin-3-ylamine (1.88 g, 10.0 mmol), palladium acetate (118 mg, 0.53 mmol), 2-(di-t-butylphosphino) biphenyl (157 mg, 0.53 mmol) and LiN(TMS)2 (1M in THF, 15 mL, 15 mmol) in 75 mL of dioxane was stirred under reflux. After 4.5 h, more palladium acetate (111 mg, 0.50 mmol) was added and mixture was stirred under reflux for another hour and then at room temperature for 3 days. The mixture was concentrated and residue was extracted with brine and AcOEt. Organic phases were dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (hexane/AcOEt 2:1→1:1) to give 4-[6-(6-bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester as a solid (2.09 g, 44%). 1HNMR (CDCl3, 400 MHz) a 1.27-1.28 (d, 6H), 1.84-1.87 (m, 2H), 2.02-2.08 (m, 2H), 2.58 (s, 3H), 3.40-3.47 (m, 2H), 3.73 (s, 3H), 3.77-3.82 (m, 2H), 4.93-4.97 (m, 1H), 5.41-5.43 (m, 1H), 7.44-7.46 (m, 1H), 7.91-7.93 (m, 1H), 8.24 (s, 1H), 8.70 (s br, 1H). Exact mass calculated for C20H26BrN5O4 479.12. found 482.0 (MH+).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
118 mg
Type
catalyst
Reaction Step One

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